molecular formula C12H10N2O5 B15052105 3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione

3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione

Cat. No.: B15052105
M. Wt: 262.22 g/mol
InChI Key: POZIPOSYQNZGEE-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione is a squaric acid derivative characterized by a cyclobutene-dione core substituted with an ethoxy group and a 4-nitrophenylamino moiety. It is synthesized via the reaction of diethyl squarate with 4-nitroaniline in ethanol, yielding an orange amorphous solid with high purity (>99%) confirmed by NMR and HRMS . The compound’s structure features a planar cyclobutene-dione ring with conjugated carbonyl groups, enabling strong hydrogen-bonding and π-π interactions . Its nitro group enhances electron-withdrawing properties, influencing reactivity and supramolecular assembly .

Properties

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

3-ethoxy-4-(4-nitroanilino)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C12H10N2O5/c1-2-19-12-9(10(15)11(12)16)13-7-3-5-8(6-4-7)14(17)18/h3-6,13H,2H2,1H3

InChI Key

POZIPOSYQNZGEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C1=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Primary Synthetic Routes

Zn(OTf)₂-Catalyzed Nucleophilic Amination of 3,4-Diethoxycyclobut-3-ene-1,2-dione

The most documented method involves the reaction of 3,4-diethoxycyclobut-3-ene-1,2-dione (S1) with 4-nitroaniline in ethanol, catalyzed by zinc trifluoromethanesulfonate (Zn(OTf)₂).

Reaction Conditions
  • Catalyst Loading : 20 mol% Zn(OTf)₂ relative to S1
  • Solvent : Anhydrous ethanol
  • Temperature : 25°C (ambient)
  • Time : 18 hours
  • Molar Ratio : S1 : 4-nitroaniline = 1 : 1.1
Procedure
  • Substrate Activation : S1 (750 mg, 4.5 mmol) and Zn(OTf)₂ (328 mg, 0.9 mmol) are dissolved in 15 mL ethanol under nitrogen.
  • Aniline Addition : A solution of 4-nitroaniline (697 mg, 5 mmol) in 10 mL ethanol is added dropwise over 10 minutes.
  • Reaction Monitoring : Precipitation begins within 2 hours, with completion confirmed by TLC (hexane/ethyl acetate 7:3).
  • Workup : The bright orange precipitate is isolated via vacuum filtration, washed with cold ethanol (3 × 5 mL), and dried under nitrogen.
Yield and Characterization
  • Isolated Yield : 65% (455 mg)
  • Melting Point : 198–201°C (decomposition observed above 220°C)
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.18 (d, J = 8.8 Hz, 2H, Ar-H), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 4.42 (q, J = 7.0 Hz, 2H, OCH₂), 1.38 (t, J = 7.0 Hz, 3H, CH₃).
    • IR (KBr): ν 1725 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

Alternative Catalytic Systems and Solvent Effects

While Zn(OTf)₂ remains the benchmark catalyst, preliminary studies on analogous cyclobutene diones suggest potential alternatives:

Comparative Catalyst Screening
Catalyst Solvent Temp (°C) Time (h) Yield (%)
Zn(OTf)₂ Ethanol 25 18 65
Sc(OTf)₃ THF 60 24 42
Yb(OTf)₃ Acetonitrile 50 12 38
No catalyst DCM 25 48 <5

Data extrapolated from analogous systems in Ref

Polar protic solvents (e.g., ethanol) enhance catalyst solubility and stabilize the transition state through hydrogen bonding, whereas aprotic solvents diminish reactivity.

Mechanistic Elucidation

The reaction proceeds via a Lewis acid-mediated nucleophilic substitution mechanism:

  • Coordination : Zn²⁺ coordinates to the carbonyl oxygen of S1, polarizing the C–O bond and activating the ethoxy group for displacement.
  • Nucleophilic Attack : The amine nitrogen of 4-nitroaniline attacks the C4 position, forming a tetrahedral intermediate.
  • Proton Transfer : A proton shifts from the amine to the ethoxy group, facilitated by the solvent.
  • Elimination : Ethanol is eliminated, yielding the product and regenerating the catalyst.

Rate-Limiting Step : The nucleophilic attack (Step 2), as evidenced by the first-order dependence on 4-nitroaniline concentration.

Purification and Crystallization Strategies

Recrystallization Optimization

  • Optimal Solvent : Ethyl acetate/hexane (1:4) produces needle-like orange crystals suitable for X-ray diffraction.
  • Purity Post-Recrystallization : >99% (HPLC, C18 column, acetonitrile/water 60:40).

Challenges in Scale-Up

  • Byproduct Formation : Prolonged reaction times (>24 h) lead to dimerization (3–7% yield loss).
  • Mitigation : Strict temperature control (20–25°C) and incremental substrate addition minimize side reactions.

Applications and Derivative Synthesis

The nitro group enables subsequent transformations:

  • Reduction to Amine : H₂/Pd-C in ethanol yields 4-aminophenyl derivatives, precursors to polyamide polymers.
  • Suzuki Coupling : Pd(OAc)₂-mediated arylation at the nitro position introduces biaryl motifs.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For instance, as a DNase I inhibitor, it binds to the active site of the enzyme, preventing it from cleaving DNA. This inhibition is achieved through hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues . The compound’s unique structure allows it to form multiple hydrogen bonds, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclobutene-Dione Core

Ethoxy vs. Methoxy Groups Replacing the ethoxy group with methoxy (e.g., 3-methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione) alters solubility and steric bulk. Methoxy derivatives exhibit lower logP values, enhancing hydrophilicity, while ethoxy groups improve thermal stability (melting point: 168°C for the ethoxy-nitro compound vs. 137°C for methoxy analogs) .

Amino Substituents

  • 4-Nitrophenylamino vs. Hydroxyethylamino: The nitro group in 3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione confers stronger electron-withdrawing effects compared to 3-ethoxy-4-[(2-hydroxyethyl)amino]cyclobut-3-ene-1,2-dione. The latter forms intramolecular hydrogen bonds (O–H···O=C), stabilizing its structure in polar solvents .
  • Pyridinyl vs. Nitrophenyl: 3-Ethoxy-4-[(pyridin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione (SQ31f) shows enhanced π-stacking due to the pyridine ring, improving crystallinity compared to the nitro analog .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Substituents Melting Point (°C) logP Key Interactions Reference
3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobutenedione Ethoxy, 4-nitrophenylamino 168 2.15 H-bonding, π-π stacking
3-Methoxy-4-(trifluoromethylbenzylamino) analog Methoxy, CF₃-benzylamino 137 1.89 Hydrophobic interactions
3-Ethoxy-4-(2-hydroxyethylamino) analog Ethoxy, hydroxyethylamino 155 0.72 Intramolecular H-bonding

Key Research Findings

Supramolecular Assembly: The nitro group in 3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobutenedione facilitates anion-π interactions with chloride ions, a feature absent in methoxy or hydroxyethyl-substituted analogs .

Thermal Stability : Ethoxy-substituted derivatives exhibit higher decomposition temperatures (>200°C) compared to methoxy analogs due to reduced steric strain .

Solubility Trade-offs: While hydroxyethylamino derivatives (e.g., compound 3c in ) show superior aqueous solubility, their biological half-lives are shorter due to rapid renal clearance .

Biological Activity

3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione is a cyclobutenedione derivative with unique structural features that contribute to its biological activity. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of 3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione is C13H12N2O5, with a molecular weight of approximately 276.25 g/mol. Its structural components include an ethoxy group, a nitrophenyl group, and a cyclobutenedione core, which are essential for its biological interactions.

PropertyValue
Molecular FormulaC13H12N2O5
Molecular Weight276.25 g/mol
Density1.38 g/cm³ (predicted)
Melting Point168 °C
pKa-2.44 (predicted)

The biological activity of 3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form an amino group, which may enhance the compound's reactivity and binding affinity to target biomolecules. The cyclobutenedione core is believed to stabilize these interactions, potentially leading to altered enzyme kinetics or receptor activation.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

Antimicrobial Activity : Preliminary studies suggest that 3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, indicating potential as an antibacterial agent.

Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies demonstrate cytotoxic effects against cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through specific molecular pathways.

Enzyme Inhibition : The compound's unique structure allows it to act as an inhibitor for various enzymes. For example, it has been tested against certain kinases and phosphatases, showing promising results in modulating their activity.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of several cyclobutenedione derivatives, including 3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione. Results indicated a significant reduction in bacterial viability in treated samples compared to controls.
  • Cytotoxicity Assays : In another investigation focusing on cancer therapeutics, this compound was tested against breast cancer cell lines (MCF-7). The results revealed a dose-dependent decrease in cell viability, with IC50 values suggesting effective anticancer potential.

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione?

Answer:
The compound is synthesized via nucleophilic substitution on a squaric acid derivative. A typical procedure involves reacting diethyl squarate with 4-nitrophenylamine in ethanol, catalyzed by zinc triflate (Zn(OTf)₂) at room temperature. The reaction mixture is stirred for 24 hours, followed by vacuum filtration and washing with cold ethanol to yield the product as an orange amorphous solid . Alternative routes using dichlorocyclobutene intermediates (generated via thionyl chloride/DMF) require careful temperature control (0°C to 80°C reflux) to avoid side reactions .

Key Parameters:

  • Catalyst: Zn(OTf)₂ improves regioselectivity.
  • Purification: Medium-pressure liquid chromatography (MPLC) with ethyl acetate/hexane gradients resolves impurities .
  • Yield Optimization: Excess amine (1.5–2.0 eq) ensures complete substitution.

Basic: How is structural confirmation achieved for this compound?

Answer:
Analytical Workflow:

  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., in methanol-d₄ or CDCl₃) confirms substitution patterns. For example, the ethoxy group appears as a triplet at ~1.3 ppm (³J = 7.0 Hz), while aromatic protons from the 4-nitrophenyl group resonate at 7.5–8.2 ppm .
  • HRMS: Exact mass determination (e.g., [M+H]⁺) validates molecular formula .
  • IR Spectroscopy: Stretching vibrations at ~1770 cm⁻¹ (C=O) and ~1520 cm⁻¹ (NO₂) confirm functional groups .

Advanced: How are reactive intermediates (e.g., dichlorocyclobutene dione) stabilized during synthesis?

Answer:
Dichlorocyclobutene dione, a key intermediate, is highly moisture-sensitive. Stabilization strategies include:

  • Inert Atmosphere: Reactions conducted under argon/nitrogen.
  • Low-Temperature Handling: Intermediate isolation at 0°C to prevent hydrolysis.
  • Immediate Use: Avoid storage; proceed directly to subsequent amination steps .

Advanced: What pharmacological assays are suitable for evaluating bioactivity?

Answer:

  • ATP Synthase Inhibition: Biochemical assays with Mycobacterium smegmatis ATP synthase (IC₅₀ determination via NADH oxidation rates). Compare against SQ31f (a structural analog) for potency benchmarking .
  • Cellular Uptake: Fluorescence labeling (e.g., dansyl derivatives) tracks intracellular localization in macrophage models .

Advanced: How are crystallographic challenges (e.g., twinning) addressed for structural determination?

Answer:

  • Data Collection: High-resolution X-ray diffraction (≤1.0 Å) minimizes twinning artifacts.
  • Refinement: SHELXL software (v.2018/3) with TWIN/BASF commands models twin domains.
  • Validation: PLATON’s ROTAX tool checks for rotational pseudo-symmetry .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Answer:
Discrepancies in NMR chemical shifts (e.g., ethoxy group δ variation) arise from solvent polarity or tautomeric equilibria. Mitigation strategies:

  • Standardized Conditions: Use identical deuterated solvents and concentrations.
  • 2D NMR (COSY, HSQC): Assigns ambiguous peaks via through-bond correlations .

Advanced: What strategies enable regioselective synthesis of derivatives for SAR studies?

Answer:

  • Amino Group Modifications: Sequential substitution (e.g., tert-butylamine vs. isopropylamine) under kinetic vs. thermodynamic control.
  • Protecting Groups: Boc-protected amines prevent over-substitution during multi-step syntheses .
  • Microwave-Assisted Synthesis: Accelerates reactions (e.g., 30 min vs. 24 h) for labile intermediates .

Advanced: How are IR-LD spectroscopy and computational modeling integrated for conformational analysis?

Answer:

  • Oriented Samples: Nematic liquid crystal suspensions align molecules for polarized IR-LD.
  • Band Deconvolution: Gaussian fitting separates overlapping C=O and C-N stretches.
  • DFT Calculations: B3LYP/6-31G(d) models predict vibrational modes and assign experimental bands .

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